molecular formula C8H10N2O2 B1374078 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1497772-92-5

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1374078
CAS No.: 1497772-92-5
M. Wt: 166.18 g/mol
InChI Key: VRQLNWZTZICXMQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and alkylation processes, as well as the use of robust catalysts and reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxamide

Comparison: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-(cyclopropylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLNWZTZICXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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